Isocalamendiol

Übersicht

Beschreibung

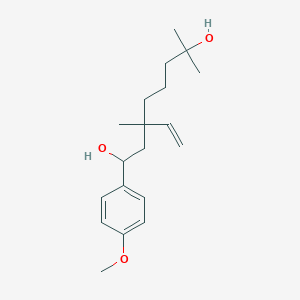

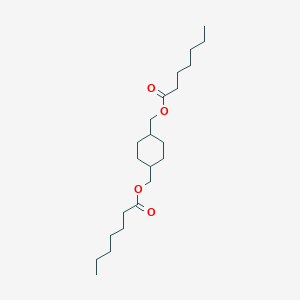

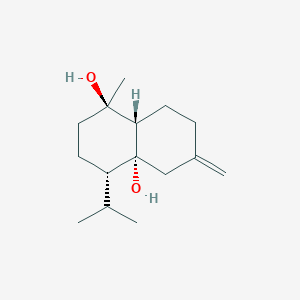

Isocalamendiol is a chemical compound with the molecular formula C15H26O2 and a molecular weight of 238.3657 . It is also known by other names such as (1R,4S,4aR,8aS)-4-Isopropyl-1-methyl-6-methylenedecahydronaphthalene-1,4a-diol .

Molecular Structure Analysis

The molecular structure of Isocalamendiol consists of 15 carbon atoms, 26 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for Isocalamendiol is AHNGXHRYFGQWSL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Isocalamendiol is a compound with a molecular weight of 238.4 and its formula is C15H26O2 . It appears as a powder and is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Wissenschaftliche Forschungsanwendungen

. .

Pharmacological Potential

Research has indicated that Isocalamendiol may have significant pharmacological applications. It is related to Acorus calamus, a plant known for its wide range of medicinal properties, including neuroprotective and immunomodulatory effects . This suggests potential for Isocalamendiol in developing treatments for neurological conditions and immune system modulation.

Anticonvulsant Properties

Isocalamendiol’s relation to compounds found in Acorus calamus also points to its anticonvulsant properties. This could be pivotal in the development of new therapies for seizure disorders, expanding the arsenal of antiepileptic drugs .

Antioxidant Activities

The compound’s structural similarity to other molecules with antioxidant properties implies that Isocalamendiol could serve as a basis for creating antioxidants. These substances are crucial in combating oxidative stress, which is implicated in various chronic diseases .

Carcinogenicity Studies

Some species of Acorus calamus, which are structurally similar to Isocalamendiol, have been reported to possess carcinogenic properties. This highlights the importance of Isocalamendiol in cancer research, particularly in understanding the mechanisms of carcinogenesis and potentially developing anticancer strategies .

Crystallography and Material Science

The crystal structure of Isocalamendiol has been determined, revealing a monoclinic system with specific dimensions and angles . This information is vital for material scientists who are exploring the compound’s potential applications in creating new materials or understanding its interactions at the molecular level.

Synthetic Chemistry and Drug Design

With its well-defined structure, Isocalamendiol serves as a scaffold for synthetic chemists. It can be used to synthesize new compounds or modify existing ones, which is a fundamental process in drug design and discovery .

Wirkmechanismus

Isocalamendiol is an organic compound with the molecular formula C15H26O2 . This article will delve into the mechanism of action of Isocalamendiol, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Safety and Hazards

When handling Isocalamendiol, it’s important to use protective equipment such as safety goggles, protective gloves, and impervious clothing . In case of accidental contact, flush the affected area with plenty of water .

Relevant Papers One relevant paper is “Crystal structure of isocalamendiol, C15H26O2, from Baccharis marginalis” published in Zeitschrift für Kristallographie - New Crystal Structures . This paper provides valuable insights into the crystal structure of Isocalamendiol.

Eigenschaften

IUPAC Name |

(1R,4S,4aR,8aS)-1-methyl-6-methylidene-4-propan-2-yl-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1,4a-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-7-8-14(4,16)13-6-5-11(3)9-15(12,13)17/h10,12-13,16-17H,3,5-9H2,1-2,4H3/t12-,13-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNGXHRYFGQWSL-BYNSBNAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(C2C1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@@]([C@H]2[C@]1(CC(=C)CC2)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isocalamendiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is isocalamendiol and where is it found?

A1: Isocalamendiol is a bicyclic sesquiterpene diol primarily isolated from the rhizomes of the plant Acorus calamus (sweet flag) [, ]. It has also been found in other plant species, such as Baccharis marginalis [, ] and Rhododendron Tsinghaiense [].

Q2: What is the molecular formula and weight of isocalamendiol?

A2: The molecular formula of isocalamendiol is C15H26O2, and its molecular weight is 238.37 g/mol [, ].

Q3: What are the characteristic spectroscopic features of isocalamendiol?

A3: While specific spectroscopic data isn't detailed in these papers, researchers frequently use techniques like UV, IR, MS, and 1H NMR to confirm the identity and structure of isocalamendiol []. These techniques provide information about the compound's functional groups, connectivity, and overall structure.

Q4: What is the significance of the stereochemistry of isocalamendiol?

A4: The stereochemistry of isocalamendiol is crucial for its biological activity. The molecule consists of two condensed six-membered rings in a chair configuration with hydroxy substituents in axial and equatorial positions []. Studies on similar compounds suggest that the stereochemistry of the hydroxyl groups can significantly impact their interactions with biological targets.

Q5: Are there any known precursors to isocalamendiol in plants?

A5: Yes, preisocalamendiol has been proposed as a plausible precursor to isocalamendiol in the biosynthesis of this sesquiterpene [].

Q6: Has the synthesis of isocalamendiol been achieved?

A6: Yes, there are reports on the stereocontrolled synthesis of (+)-isocalamendiol. One reported method involves a photocycloaddition reaction as a key step [].

Q7: What are the potential applications of isocalamendiol and essential oils containing it?

A8: While research is ongoing, isocalamendiol-containing essential oils, like those from Acorus calamus, have shown promising antifungal activity against Candida albicans [, ]. Furthermore, traditional medicine utilizes Acorus calamus for various ailments, though more research is needed to confirm specific therapeutic benefits of isocalamendiol itself [].

Q8: What are the main constituents of the essential oil from the rhizome and root of Notopterygium forbesii?

A9: The essential oil from the rhizome and root of Notopterygium forbesii primarily consists of monoterpenes and sesquiterpenes. Notable components include (1S)-β-pinene, 3-carene, limonene, 1S-endo-bornyl acetate, (+)-β-elemene, sativene, α-caryophyllene, germacrene D, eudesma-4(14),11-diene, α-selinene, δ-cadinene, (±)-elemol, (-)-spathulenol, guaiol, dehydroxy-isocalamendiol, γ-eudesmol, α-eudesmol, bulnesol, and carotol [].

Q9: What are the primary chemical components found in the leaf extracts of Schinus molle L.?

A10: The main chemical constituents identified in Schinus molle L. leaf extracts include elemol, bicyclogermacrene, γ-eudesmol, α-eudesmol, β-eudesmol, and isocalamendiol []. These compounds are primarily sesquiterpene hydrocarbons.

Q10: What is the potential use of essential oils from native and commercial aromatic plants grown in Argentina for corn preservation?

A11: Essential oils from oregano varieties (Mendocino, Cordobes, and Compacto), mint varieties (Inglesa, Pehaujo, and Suico) grown in Argentina have shown antifungal activity against corn postharvest fungi, including Aspergillus flavus and Penicillium species. This suggests their potential use as natural alternatives to control fungal contamination and mycotoxin production in stored maize [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.